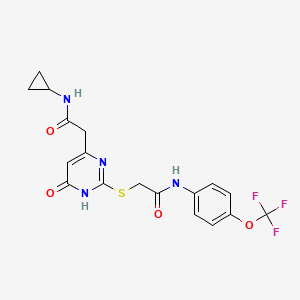

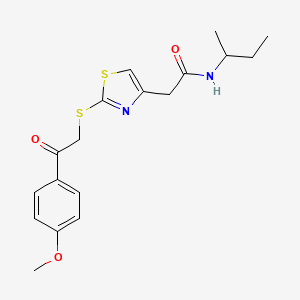

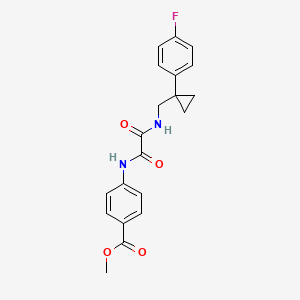

N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting from basic building blocks to achieve the final complex structure. For instance, the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been reported through aminolysis and alkylation reactions, suggesting a potential pathway for related compounds (Berest et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide can be determined using NMR, LC-MS, and EI-MS techniques. These methods provide detailed information on the molecular framework, helping to understand the compound's potential interactions with biological targets (Berest et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents to form new chemical bonds or modify existing ones. For instance, the interaction with thionyl chloride or carbonyldiimidazole indicates the reactivity of the thioacetamide group, a common feature in the synthesis of similar compounds (Berest et al., 2011).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Enaminonitriles Synthesis

Research on the synthesis of heterocyclic enaminonitriles has shown the formation of 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives through reactions involving ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate. These derivatives, upon acidic hydrolysis, were converted to 4-amino-2-methyl-5, 6-dihydrothieno [2, 3-d] pyrimidines, showcasing the compound's utility in synthesizing complex heterocyclic structures (Hachiyama et al., 1983).

Antiasthma Agents

Another application involves the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. The synthesis process yielded compounds with significant activity as mediator release inhibitors, highlighting the compound's potential in developing treatments for asthma (Medwid et al., 1990).

Antiinflammatory and Analgesic Activity

The synthesis and evaluation of some pyrimidine derivatives revealed compounds exhibiting notable anti-inflammatory and analgesic activities. This indicates the compound's relevance in the development of new pharmaceutical agents targeting inflammation and pain (Sondhi et al., 2009).

Antitumor Activity

Research on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives stemming from related chemical structures has shown promising inhibitory effects on various cell lines. This underscores the compound's potential application in cancer research and therapy development (Albratty et al., 2017).

Antibacterial Potential

Studies have also explored the antibacterial potential of monocyclic β-lactams containing the compound's structure, showing effectiveness against various microorganisms. This research path opens the door to new antibiotics development, addressing the growing concern over bacterial resistance (Parvez et al., 2010).

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-[6-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1H-pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O4S/c19-18(20,21)29-13-5-3-11(4-6-13)23-16(28)9-30-17-24-12(8-15(27)25-17)7-14(26)22-10-1-2-10/h3-6,8,10H,1-2,7,9H2,(H,22,26)(H,23,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMWKFLDPGVAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)

![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)